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molecular formula C14H14O2 B180305 2-Methyl-2-(naphthalen-2-yl)propanoic acid CAS No. 13365-41-8

2-Methyl-2-(naphthalen-2-yl)propanoic acid

Cat. No. B180305
M. Wt: 214.26 g/mol
InChI Key: FSNVMRYMCIMZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06054470

Procedure details

A mixture of 2,2-dimethyl-(2-naphthyl)acetic acid benzyl ester (0.46 g, 1.5 mmol) and 10% Pd/C (0.040 g) in ethanol (5 mL) was hydrogenated at 1 atmosphere for 16 hours. The catalyst was removed by filtration, and the solvent was evaporated to give 2,2-dimethyl-(2-naphthyl)acetic acid (0.33 g, 1.5 mmol, 100%).
Name
2,2-dimethyl-(2-naphthyl)acetic acid benzyl ester
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.04 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:23])[C:10]([C:13]1[CH:22]=[CH:21][C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=1)([CH3:12])[CH3:11])C1C=CC=CC=1>C(O)C.[Pd]>[CH3:12][C:10]([C:13]1[CH:22]=[CH:21][C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=1)([CH3:11])[C:9]([OH:23])=[O:8]

Inputs

Step One
Name
2,2-dimethyl-(2-naphthyl)acetic acid benzyl ester
Quantity
0.46 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(C)(C)C1=CC2=CC=CC=C2C=C1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.04 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(C(=O)O)(C)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.5 mmol
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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